molecular formula C8H8N2O2S3 B13547979 2-{[4-Cyano-5-(ethylsulfanyl)-1,2-thiazol-3-yl]sulfanyl}acetic acid

2-{[4-Cyano-5-(ethylsulfanyl)-1,2-thiazol-3-yl]sulfanyl}acetic acid

Cat. No.: B13547979
M. Wt: 260.4 g/mol
InChI Key: GUTHSCKYTFDGIW-UHFFFAOYSA-N
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Description

2-{[4-Cyano-5-(ethylsulfanyl)-1,2-thiazol-3-yl]sulfanyl}acetic acid is a complex organic compound with the molecular formula C9H13NO2S3 It is characterized by the presence of a cyano group, an ethylsulfanyl group, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-Cyano-5-(ethylsulfanyl)-1,2-thiazol-3-yl]sulfanyl}acetic acid typically involves the reaction of ethyl cyanoacetate with substituted thiazoles under specific conditions. One common method includes the use of chloroform and methanol as solvents, with the reaction being carried out at room temperature . The compound can also be synthesized through the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the desired quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[4-Cyano-5-(ethylsulfanyl)-1,2-thiazol-3-yl]sulfanyl}acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or the ethylsulfanyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include chloroform, methanol, hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and sodium borohydride . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

2-{[4-Cyano-5-(ethylsulfanyl)-1,2-thiazol-3-yl]sulfanyl}acetic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes

Mechanism of Action

The mechanism of action of 2-{[4-Cyano-5-(ethylsulfanyl)-1,2-thiazol-3-yl]sulfanyl}acetic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to the modulation of biochemical pathways. For example, it has been shown to inhibit cholesteryl ester transfer protein, which plays a role in lipid metabolism .

Comparison with Similar Compounds

Similar Compounds

  • 4-Cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl]pentanoic acid
  • 2-(4,4-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-yl)-N-(2-(trifluoromethoxy)phenyl)acetamide

Uniqueness

Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and industrial purposes .

Properties

Molecular Formula

C8H8N2O2S3

Molecular Weight

260.4 g/mol

IUPAC Name

2-[(4-cyano-5-ethylsulfanyl-1,2-thiazol-3-yl)sulfanyl]acetic acid

InChI

InChI=1S/C8H8N2O2S3/c1-2-13-8-5(3-9)7(10-15-8)14-4-6(11)12/h2,4H2,1H3,(H,11,12)

InChI Key

GUTHSCKYTFDGIW-UHFFFAOYSA-N

Canonical SMILES

CCSC1=C(C(=NS1)SCC(=O)O)C#N

Origin of Product

United States

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